Scientific Field: Pharmaceutical Sciences
Summary of the Application: The compound t-Boc-N-amido-PEG2-CH2CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . It is used in the design and synthesis of drug delivery systems .
Methods of Application: The hydrophilic PEG spacer in the compound increases solubility in aqueous media . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Results or Outcomes: The use of this compound in drug delivery systems can improve the solubility and bioavailability of drugs . It can also be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Scientific Field: Biochemistry and Molecular Biology
Summary of the Application: This compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Methods of Application: The compound is used as a linker in the synthesis of PROTAC® molecules. The Boc-protected amine can be deprotected under mild acidic conditions to form the free amine, which can then be conjugated to the target protein .
Scientific Field: Polymer Chemistry
Summary of the Application: This compound is a multifunctional organic acid that can be used in the synthesis of organic polymers .
Methods of Application: The compound can be reacted with other monomers to form polymers. The carboxylic acid group can react with hydroxyl or amine groups to form ester or amide bonds, respectively .
Results or Outcomes: The use of this compound in polymer synthesis can lead to the formation of polymers with unique properties, such as enhanced solubility or stability .
Scientific Field: Industrial Chemistry
Summary of the Application: This compound can be used as an intermediate in the synthesis of dyes, resins, and adhesives .
Methods of Application: The compound can be reacted with other chemicals to form the desired products. The specific reactions and procedures would depend on the type of dye, resin, or adhesive being synthesized .
Results or Outcomes: The use of this compound in the synthesis of dyes, resins, and adhesives can lead to the production of products with desired properties and performance .
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is a synthetic compound characterized by its complex molecular structure and diverse functional groups. Its molecular formula is C₁₁H₂₁N₁O₆, with a molecular weight of 263.29 g/mol. The compound features a unique arrangement of oxygen and nitrogen atoms, contributing to its potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development .
The chemical reactivity of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid can be attributed to its functional groups. Notably, the presence of the keto group (C=O) allows for nucleophilic additions, while the carboxylic acid functionality (–COOH) can participate in esterification and amide formation reactions. Additionally, the trioxo and azatridecan structures may facilitate complexation with metal ions or reactions with electrophiles .
Preliminary studies suggest that 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid exhibits significant biological activity. It has been identified as a potential building block for protein degraders and therapeutic agents like Semaglutide, which is used in diabetes treatment. Its unique structure may enhance its interaction with biological targets, although detailed pharmacological studies are necessary to fully elucidate its mechanisms of action .
The synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid typically involves multi-step organic reactions. Common methods include:
These synthetic pathways allow for the fine-tuning of the compound's properties for specific applications .
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid has several notable applications:
Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid are crucial for understanding its biological effects. Initial findings suggest that it may interact with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to alterations in cellular pathways and may inform the design of more effective therapeutic agents .
Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid | 139115-92-7 | 1.00 | Extended oxygen chain |
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate | 560088-79-1 | 0.84 | Incorporates cyclohexyl groups |
2,2-Dimethyl-4-oxo-3,8,11,14,pentaoxa -5 -azaicosan -20-oic acid | 756525 -91 -4 | 0.83 | Longer carbon chain with additional oxygens |
(S)-4-Boc-Morpholine -2-carboxylic acid | 868689 -63 -8 | 0.74 | Morpholine ring structure |
These compounds demonstrate variations in their functional groups and chain lengths that may influence their biological activities and applications .